molecular formula C20H22ClN3O5S B2498844 N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-98-3

N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2498844
CAS RN: 872880-98-3
M. Wt: 451.92
InChI Key: JDDGUVYMWBOFIW-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an oxalamide group, a phenylsulfonyl group, and a chlorobenzyl group . These groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the oxalamide group could potentially result in hydrogen bonding, which could influence the compound’s structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The chlorobenzyl group, for example, could undergo nucleophilic aromatic substitution reactions . The oxalamide group could also potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorobenzyl group could make the compound relatively nonpolar and lipophilic . The oxalamide group could potentially form hydrogen bonds, which could influence the compound’s solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological molecules .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5S/c21-16-9-7-15(8-10-16)13-22-19(25)20(26)23-14-18-24(11-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGUVYMWBOFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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